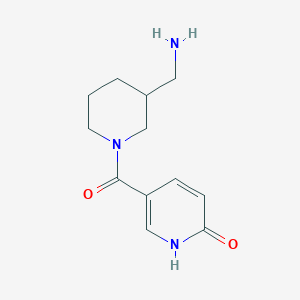

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Description

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a piperidine-pyridine hybrid compound featuring a methanone bridge. Its molecular formula is C₁₂H₁₇N₃O₂ (molecular weight: 235.28 g/mol), with a structure that combines a 6-hydroxypyridine moiety and a 3-aminomethyl-substituted piperidine ring .

Properties

IUPAC Name |

5-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-6-9-2-1-5-15(8-9)12(17)10-3-4-11(16)14-7-10/h3-4,7,9H,1-2,5-6,8,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDFIXJMOLJXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination as the Core Step

Reductive amination is the cornerstone of the preparation, where an aldehyde or ketone intermediate is reacted with a primary amine or amine-containing piperidine derivative, followed by reduction to form the secondary amine.

-

- Aldehyde or ketone precursor (e.g., 6-hydroxypyridin-3-yl aldehyde).

- Piperidine derivative bearing an amino group or aminomethyl substituent.

- Reducing agents such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride.

- Solvents typically include polar aprotic or protic solvents like methanol or ethanol.

- Temperature range: 70 °C to 120 °C for condensation; reduction often performed at room temperature or slightly elevated temperatures.

-

- Formation of an imine intermediate by condensation of the aldehyde with the amine.

- In situ reduction of the imine to the corresponding amine by borohydride reagents.

-

- High selectivity and yield.

- Mild reaction conditions compatible with sensitive functional groups.

- Avoidance of isolating unstable imine intermediates.

Preparation of Key Intermediates

The synthesis requires preparation of the 6-hydroxypyridin-3-yl carbonyl intermediate and the aminomethyl piperidine fragment.

6-Hydroxypyridin-3-yl Carbonyl Intermediates:

- Can be synthesized from pyridine-2,6-dicarboxylic acid derivatives via selective reduction and functional group transformations.

- Oxidation of primary alcohols to aldehydes using activated manganese dioxide in halogenated solvents (e.g., chloroform) is a common method.

- Protection/deprotection steps may be used to manage hydroxyl groups during synthesis.

Aminomethyl Piperidine Derivatives:

- Prepared by reductive amination of piperidine with formaldehyde or other aldehydes to introduce the aminomethyl group.

- Alternatively, direct substitution reactions on piperidine rings followed by reduction.

Alternative Synthetic Considerations

- Wittig Reactions: Used in some related syntheses to prepare unsaturated intermediates that can be further transformed into the target compound.

- Use of Phosphine-mediated Azide Reductions: Condensation of azido derivatives with aldehydes in the presence of triphenylphosphine can lead to imine intermediates, which are then reduced.

- Catalysis: Palladium-catalyzed coupling reactions may be employed to introduce substituents on the pyridine ring prior to final assembly.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting aldehyde/ketone | 6-hydroxypyridin-3-yl aldehyde or analog | Prepared via oxidation or functionalization |

| Amine component | 3-(aminomethyl)piperidine | Commercially available or synthesized |

| Reducing agent | Sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride | Choice depends on substrate sensitivity |

| Solvent | Methanol, ethanol, or polar aprotic solvents | Facilitates imine formation and reduction |

| Temperature (condensation) | 70–120 °C | Ensures efficient imine formation |

| Temperature (reduction) | Room temperature to mild heating | Prevents over-reduction |

| Reaction time | Several hours (1–24 h) | Optimized based on scale and reagents |

| Purification | Extraction, drying, chromatography | Yields high-purity product |

Research Findings and Optimization Notes

- The reductive amination step is highly efficient when the imine intermediate is reduced in situ, avoiding isolation of unstable intermediates and improving overall yield.

- Sodium cyanoborohydride is preferred in some cases due to its selectivity in reducing imines over aldehydes or ketones.

- Control of pH and solvent polarity is critical to maximize imine formation and minimize side reactions.

- Protection of hydroxyl groups on the pyridine ring may be necessary during multi-step syntheses to prevent unwanted reactions.

- Use of activated manganese dioxide for oxidation of primary alcohols to aldehydes is a mild and effective method preserving sensitive functional groups.

- Palladium-catalyzed cross-coupling reactions enable functionalization of the pyridine ring before final assembly, allowing structural diversification.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

Substitution: The aminomethyl group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of 6-oxo-pyridine derivatives.

Reduction: Formation of (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a bioactive molecule in various biological assays.

- Studied for its interactions with enzymes and receptors.

Medicine:

- Explored as a potential therapeutic agent for various diseases.

- Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Used in the development of new materials with specific chemical properties.

- Investigated for its potential use in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variants

(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (CAS: 1281919-51-4)

- Molecular Formula : C₁₂H₁₇N₃O₂ (identical to the target compound).

- Key Difference: The aminomethyl group is at the 4-position of the piperidine ring instead of the 3-position. This minor positional change can alter binding affinity and stereoelectronic properties. For example, docking studies on similar piperidine derivatives show that substituent positioning impacts interactions with targets like GLUT4 .

- Availability : Commercially available (USD $8–$11 for 1–25 g) .

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (Ligand ID: L3J7HQ)

- Molecular Formula : C₁₁H₁₅N₃O₂.

Pyridine-Methanone Derivatives with Alternative Substituents

(2-(6-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS: 2385-87-7)

- Molecular Formula : C₂₀H₂₃N₃O.

- Key Differences: Replaces the hydroxypyridin-3-yl group with a phenyl ring, increasing hydrophobicity. Incorporates a cyclopropylamino group on the pyridine ring, which may enhance metabolic stability .

- Applications : Used in kinase inhibition studies, though specific targets are unspecified .

Bis(6-chloro-3-methylpyridin-2-yl)methanone

- Molecular Formula : C₁₃H₁₀Cl₂N₂O.

- Key Differences: Symmetric structure with two 6-chloro-3-methylpyridine groups linked by a methanone. Higher halogen content increases molecular weight (295.14 g/mol) and may confer antibacterial or pesticidal activity .

Complex Heterocyclic Methanones

(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone

- Molecular Formula: Not explicitly provided, but likely exceeds C₁₅H₂₀F₂N₆O.

- The difluorocyclobutyl group introduces conformational rigidity and fluorophilic interactions .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Research Findings and Implications

- GLUT4 Modulation : Compounds with piperidine-pyridine scaffolds (e.g., analogs) show affinity for GLUT4, suggesting the target compound may influence glucose metabolism .

- Stereoelectronic Effects: The 3-aminomethyl group in the target compound may create a more favorable hydrogen-bonding network compared to 4-substituted isomers, as seen in docking studies .

- Commercial Viability: The 4-aminomethyl variant is commercially accessible, while the 3-substituted analog remains less studied, highlighting a research gap .

Biological Activity

Overview

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features both piperidine and pyridine structures, which are known for their diverse pharmacological properties. The biological activity of this compound is primarily investigated in the context of its interactions with various molecular targets, including enzymes and receptors.

The compound can be synthesized through a series of reactions involving starting materials such as 6-hydroxypyridine and piperidine derivatives. The synthesis typically involves formylation followed by condensation reactions, leading to the final product, which can be purified using techniques like recrystallization or chromatography.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, modulating their activity and influencing various cellular processes. This compound may act as a ligand in coordination chemistry and has been studied for its reactivity in biological assays.

Biological Activity

Research indicates that this compound exhibits potential bioactive properties:

- Antitumor Activity : Similar compounds have shown inhibitory effects on Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation. The inhibition of these kinases may lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially affecting metabolic pathways associated with diseases such as cancer and inflammation .

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3-(Aminomethyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone | Methoxy group instead of hydroxyl | Varies in reactivity and potential bioactivity |

| (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone | Chlorine substituent | Potentially different pharmacological profiles due to electronic effects |

| (3-(Aminomethyl)piperidin-1-yl)(6-fluoropyridin-3-yl)methanone | Fluorine substituent | May exhibit unique interactions due to steric and electronic properties |

The presence of the hydroxyl group in this compound enhances its ability to participate in hydrogen bonding, which may contribute to its biological activity compared to other derivatives.

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Anticancer Research : A study demonstrated that derivatives with similar structural motifs exhibited significant anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival .

- Neuroprotective Effects : Research into piperidine derivatives suggests potential neuroprotective properties, indicating that modifications at the piperidine ring can influence activity against neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between 3-(aminomethyl)piperidine and 6-hydroxynicotinic acid derivatives. A validated approach involves:

- Step 1 : Activation of the carboxylic acid group using coupling agents like HATU or EDC/HOBt in DMF or dichloromethane .

- Step 2 : Reaction with 3-(aminomethyl)piperidine under inert conditions (N₂ atmosphere) at 0–25°C for 12–24 hours.

- Purity Optimization : Post-synthesis, purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Confirm purity (>95%) using HPLC (retention time comparison) and ¹H/¹³C NMR .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store under argon at –20°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation. Monitor stability via periodic HPLC analysis .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify piperidine and pyridine ring connectivity. Key signals: ~δ 8.2 ppm (pyridine-H), δ 3.5–4.0 ppm (piperidine-CH₂-NH₂) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (calc. ~277.3 g/mol).

- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C expected for similar piperidine derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer :

- Crystallization : Use vapor diffusion (e.g., ethanol/water) to grow single crystals.

- Data Collection : Employ synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data. Refine structures using SHELXL (space group determination, R-factor <5%) .

- Analysis : Compare bond angles and torsional parameters with DFT-optimized models to identify dominant conformers .

Q. What strategies address conflicting solubility data reported for this compound in different solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–10) via nephelometry.

- Contradiction Resolution : If discrepancies arise (e.g., DMSO vs. water), assess impurities (HPLC) or hydrate formation (TGA). Adjust solvent polarity or use co-solvents (e.g., PEG-400) for in vitro assays .

Q. What in silico and in vitro approaches evaluate its potential as a kinase or receptor modulator?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., JAK kinases). Prioritize binding pockets near the hydroxypyridine moiety .

- In Vitro Assays : Screen against kinase panels (e.g., Eurofins) at 1–10 µM. Measure IC₅₀ via ADP-Glo™ or TR-FRET. Cross-validate hits with SPR (binding affinity) .

Q. How can metabolic stability and toxicity be profiled early in development?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance .

- Toxicity Screening : Use zebrafish embryos (FET assay) for acute toxicity (LC₅₀) and Ames test for mutagenicity. For neurotoxicity, assess acetylcholinesterase inhibition .

Key Considerations for Researchers

- Data Contradictions : Cross-validate solubility and stability results using orthogonal methods (e.g., NMR for hydrate detection).

- Advanced Applications : Explore cocrystallization with pharmacologically relevant proteins (e.g., mGluR5) to study allosteric modulation .

- Safety Compliance : Adhere to GHS guidelines for lab handling and waste disposal, even if the compound lacks formal classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.